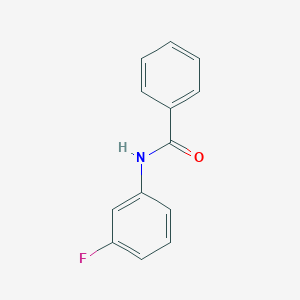

n-(3-Fluorophenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-fluorophenyl)benzamide is a member of benzamides.

Aplicaciones Científicas De Investigación

Polymorphism in Crystal Structure

N-(3-Fluorophenyl)benzamide exhibits concomitant polymorphism due to disorder in its crystal structure. This disorder leads to two different forms: the plate form crystallizes in the monoclinic centrosymmetric space group C2/c, and the needle form in the noncentrosymmetric space group P21. These forms are characterized by subtle variations in molecular conformation and intermolecular interactions, resulting in packing polymorphism (Chopra & Row, 2008).

Antipathogenic Activity

N-(3-Fluorophenyl)benzamide derivatives have been synthesized and tested for antipathogenic activity. These derivatives exhibit significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their ability to form biofilms. This research demonstrates the potential of these compounds as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Antitumor Activity

A specific benzamide derivative, MS-27-275, has shown significant antitumor activity against various human tumor cell lines. This derivative inhibits histone deacetylase, leading to changes in cell cycle distribution and induction of apoptosis. In vivo, it has strongly inhibited tumor growth in multiple lines, suggesting its potential as a novel chemotherapeutic strategy (Saito et al., 1999).

Non-Acidic Antiinflammatory Compounds

N-(3-Fluorophenyl)benzamide derivatives have been synthesized as non-acidic antiinflammatory compounds. They have shown promising results in reducing the production of reactive oxygen species and may act by interfering with transmembrane events (Robert et al., 1994).

Crystal Structures and Intermolecular Interactions

Studies on the crystal structures of N-(3-Fluorophenyl)benzamide derivatives have provided insights into their intermolecular interactions. These include hydrogen bonds and weak but highly directional C-H···F interactions, which play a crucial role in the molecular packing and polymorphic behavior of these compounds (Suchetan et al., 2016).

Modulation of Receptors

N-(3-Fluorophenyl)benzamide derivatives have been shown to modulate metabotropic glutamate receptor 5 (mGluR5) in rat cortical astrocytes. These findings highlight the potential of these derivatives in influencing receptor activity and possibly contributing to the treatment of neurological disorders (de Paulis et al., 2006).

Antimicrobial Activity

Derivatives of N-(3-Fluorophenyl)benzamide have been evaluated for their antifungal and antibacterial activity, displaying high efficacy against fungi and Gram-positive microorganisms. This suggests their potential as antimicrobial agents (Carmellino et al., 1994).

Excited State Intramolecular Proton Transfer

The aqueous fluoride chemosensor N-(3-Fluorophenyl)benzamide has been investigated for its excited state intramolecular proton transfer mechanism. This research aids in understanding the sensing mechanisms of such chemosensors (Chen, Zhou, Zhao, & Chu, 2014).

Novel Cancer Therapeutics

N-(3-Fluorophenyl)benzamide derivatives have been explored for their potential as isotype-selective histone deacetylase inhibitors. These compounds have shown promise as anticancer drugs due to their ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

Propiedades

Número CAS |

1629-15-8 |

|---|---|

Nombre del producto |

n-(3-Fluorophenyl)benzamide |

Fórmula molecular |

C13H10FNO |

Peso molecular |

215.22 g/mol |

Nombre IUPAC |

N-(3-fluorophenyl)benzamide |

InChI |

InChI=1S/C13H10FNO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,(H,15,16) |

Clave InChI |

KOUNOYCEOGJXJH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F |

SMILES canónico |

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

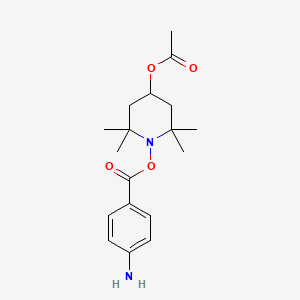

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(2-Methoxyethylthio)-4-methyl-1,2,4-triazol-3-yl]benzonitrile](/img/structure/B1207447.png)

![N-[1-[(4-methylphenyl)methyl]-2-benzimidazolyl]-2-furancarboxamide](/img/structure/B1207450.png)

![N-[2,5-dimethoxy-4-[[2-(4-morpholinyl)-1-oxoethyl]amino]phenyl]benzamide](/img/structure/B1207454.png)

![2-[(4-Bromophenyl)methylthio]-5-(3-pyridinyl)-1,3,4-oxadiazole](/img/structure/B1207457.png)

![4-Oxo-5-[(2-oxo-1,3-oxazolidin-3-yl)imino]pentanenitrile](/img/structure/B1207468.png)